4-(3-methylbutoxy)aniline;hydrochloride
Overview
Description
4-(3-methylbutoxy)aniline;hydrochloride is a chemical compound that belongs to the class of anilines. It is commonly used in medical, environmental, and industrial research due to its unique properties. The compound has a molecular formula of C11H18ClNO and a molecular weight of 215.72 g/mol.
Mechanism of Action
Target of Action
CP-24879 hydrochloride is a potent, selective, and combined delta5D/delta6D inhibitor . These enzymes are the primary targets of CP-24879 hydrochloride and play a crucial role in the biosynthesis of arachidonic acid .
Mode of Action
CP-24879 hydrochloride interacts with its targets, the delta5D and delta6D enzymes, by inhibiting their activity . This inhibition results in a significant reduction in intracellular lipid accumulation and inflammatory injury in hepatocytes .
Biochemical Pathways
The compound affects the arachidonic acid biosynthesis pathway by inhibiting the delta5D and delta6D enzymes . This leads to a decrease in arachidonic acid content and a subsequent decrease in the production of leukotriene C4 .
Result of Action
The action of CP-24879 hydrochloride leads to a significant reduction in intracellular lipid accumulation and inflammatory injury in hepatocytes . It exhibits superior antisteatotic and anti-inflammatory actions in fat-1 and ω-3-treated hepatocytes .
Action Environment
The efficacy and stability of CP-24879 hydrochloride can be influenced by various environmental factorsIt’s also important to note that the compound’s action can be influenced by the specific cellular environment, such as the presence of fat-1 and ω-3 in hepatocytes .
Biochemical Analysis
Biochemical Properties
CP-24879 hydrochloride interacts with delta5D and delta6D enzymes, which are the rate-limiting enzymes for polyunsaturated fatty acid (PUFA) conversion . It inhibits the biosynthesis of arachidonic acid by acting via the inhibition of these desaturases . This interaction significantly reduces intracellular lipid accumulation and inflammatory injury in hepatocytes .
Cellular Effects
CP-24879 hydrochloride has a profound impact on various types of cells and cellular processes. It can significantly reduce intracellular lipid accumulation and inflammatory injury in hepatocytes . It exhibits superior antisteatotic and anti-inflammatory actions in fat-1 and ω-3-treated hepatocytes .
Molecular Mechanism
The molecular mechanism of CP-24879 hydrochloride involves its binding interactions with delta5D and delta6D enzymes . It inhibits these enzymes, thereby reducing the biosynthesis of arachidonic acid . This leads to a decrease in intracellular lipid accumulation and inflammatory injury in hepatocytes .
Temporal Effects in Laboratory Settings
In laboratory settings, CP-24879 hydrochloride shows temporal changes in its effects. For instance, it inhibits Δ6 + Δ5 desaturase activities in a concentration-dependent manner over time . It also shows inhibitory responses on oleic acid-induced triglyceride accumulation in hepatocytes .
Dosage Effects in Animal Models
In animal models, the effects of CP-24879 hydrochloride vary with different dosages. Mice injected with CP-24879 hydrochloride at 3 mg/kg had a reduction of liver arachidonate content of approximately 50% .
Metabolic Pathways
CP-24879 hydrochloride is involved in the metabolic pathway of arachidonic acid biosynthesis . It interacts with delta5D and delta6D enzymes, inhibiting the conversion of PUFAs .
Transport and Distribution
It is known that it significantly reduces intracellular lipid accumulation , suggesting that it may be distributed to areas of the cell where lipid metabolism occurs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-methylbutoxy)aniline;hydrochloride can be achieved through various methods. One common approach involves the nucleophilic substitution of a halogenated aniline derivative with 3-methylbutanol under basic conditions. This reaction typically requires a catalyst such as palladium and proceeds under mild temperatures .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(3-methylbutoxy)aniline;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents such as manganese dioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aniline group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Manganese dioxide, peroxymonosulfuric acid.
Reduction: Sodium borohydride, sodium cyanoborohydride.
Substitution: Palladium catalysts, basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
4-(3-methylbutoxy)aniline;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activity.
Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-(3-methylbutoxy)aniline;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other aniline derivatives.
Properties
IUPAC Name |
4-(3-methylbutoxy)aniline;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO.ClH/c1-9(2)7-8-13-11-5-3-10(12)4-6-11;/h3-6,9H,7-8,12H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFESZSNFRSACMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC=C(C=C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90582022 | |
Record name | 4-(3-Methylbutoxy)aniline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90582022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10141-51-2 | |
Record name | 4-(3-Methylbutoxy)aniline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90582022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-Isopentoxyaniline hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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